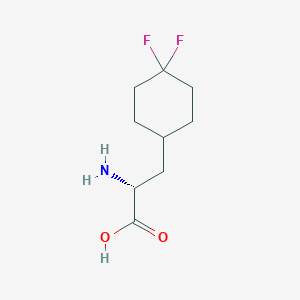
3-(2-Chlorobenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12ClNO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chlorobenzyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzyl)azetidin-3-ol typically involves the cyclization of γ-chloroamine precursors. Various reaction conditions can be employed, such as using potassium carbonate (K2CO3) in N-methyl-2-pyrrolidone (NMP), sodium hydride (NaH) in dimethylformamide (DMF), or lithium hexamethyldisilazide (LHMDS) in DMF. These conditions facilitate the 4-exo-tet cyclization to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chlorobenzyl)azetidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azetidines, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3-(2-Chlorobenzyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of fine chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-one: A structurally similar compound with a carbonyl group at the second position.
3-Benzylazetidine: Similar to 3-(2-Chlorobenzyl)azetidin-3-ol but lacks the chlorine atom on the benzyl group.
2-Chlorobenzylamine: Contains the chlorobenzyl group but lacks the azetidine ring.
Uniqueness
This compound is unique due to the presence of both the azetidine ring and the chlorobenzyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2 |
Clave InChI |
VKIBKPBSSMDKRB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CC2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)

![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)

